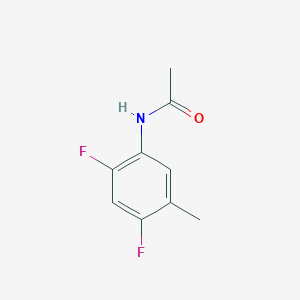

N-(2,4-Difluoro-5-methylphenyl)acetamide

Description

Properties

CAS No. |

88288-09-9 |

|---|---|

Molecular Formula |

C9H9F2NO |

Molecular Weight |

185.17 g/mol |

IUPAC Name |

N-(2,4-difluoro-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9F2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) |

InChI Key |

GHOHNAYBAKWQJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial and Antifungal Activity

Key Structural Analogs :

- Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (3,5-difluorophenyl group) .

- Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide .

Analysis :

The 2,4-difluoro substitution in the target compound may offer comparable or reduced antimicrobial activity relative to Compound 47, which features a 3,5-difluorophenyl group. The absence of a bulky sulfonyl-piperazine moiety (as in 47 and 49) likely diminishes broad-spectrum efficacy but could reduce off-target interactions .

Anti-inflammatory Activity

Key Structural Analogs :

- Compound 73: (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide .

- Compound 74: (Z)-N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide .

Analysis :

The target compound lacks the thiazolidinedione ring critical for anti-inflammatory activity in Compounds 73–75. However, its fluorinated phenyl group may weakly modulate inflammatory pathways via alternative mechanisms, such as NF-κB inhibition .

Anticancer Activity

Key Structural Analogs :

- Compound 38 : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide .

- Compound 40 : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide .

Analysis :

The absence of quinazoline-sulfonyl groups in the target compound likely limits its anticancer potency compared to Compounds 38–40. However, its methyl group may enhance tumor tissue penetration, warranting further study .

Structural and Pharmacokinetic Comparisons

Key Analogs :

- N-(4-(1,1-Difluoro-2-hydroxyethyl)-5-fluoro-2-methylphenyl)acetamide (): Features a polar hydroxyethyl group, improving solubility but reducing blood-brain barrier penetration .

- N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide (): Amino and hydroxy groups enhance hydrogen bonding but increase metabolic susceptibility .

Analysis : The target compound’s methyl and difluoro groups balance lipophilicity and stability, making it more orally bioavailable than polar analogs like and .

Q & A

Q. What are the standard synthetic methodologies for preparing N-(2,4-Difluoro-5-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of fluorinated aniline derivatives (e.g., 2,4-difluoro-5-methylaniline) with acetylating agents (e.g., acetyl chloride) under anhydrous conditions .

- Step 2 : Purification via column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures to isolate intermediates .

- Step 3 : Final acetylation under reflux with catalysts such as pyridine or triethylamine to enhance reaction efficiency . Key reagents include organic bases (e.g., NaOH) and solvents (DMF, THF), with temperature control (60–100°C) critical for yield optimization .

Q. How is the structural integrity of this compound confirmed?

Characterization relies on:

- NMR Spectroscopy : H and C NMR to verify fluorine substitution patterns and methyl/acetyl group positions. Cross-peak analysis in 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in aromatic regions .

- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the acetamide C=O stretch, while C-F bonds appear at 1100–1250 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What methods are used to assess purity in academic research?

Purity is evaluated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .

- Melting Point Analysis : Consistency with literature values (if available) indicates crystallinity and purity .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) microanalysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR shifts) require:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., fluorinated acetamides in ) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational frequencies to match experimental data .

- Alternative Techniques : X-ray crystallography (as in ) provides unambiguous structural confirmation .

Q. What strategies optimize reaction yields for large-scale synthesis?

Yield optimization involves:

- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency in fluorinated intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors, while microwave-assisted synthesis reduces reaction time .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in acetylation steps .

Q. How can biological interaction studies be designed for this compound?

- Molecular Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., enzymes or receptors) .

- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with biomolecules, focusing on fluorine’s role in binding kinetics .

- Enzyme Inhibition Assays : Fluorine’s electronegativity may enhance inhibition potency; compare IC values with non-fluorinated analogs .

Q. What is the role of fluorine substituents in modulating physicochemical properties?

Fluorine atoms:

- Enhance Lipophilicity : Increase logP values, improving membrane permeability (critical for drug delivery) .

- Stabilize Binding : Form halogen bonds with protein residues (e.g., backbone carbonyls) to boost target affinity .

- Metabolic Resistance : Reduce oxidative metabolism via C-F bond strength, prolonging half-life in vivo .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis : Replace fluorine or methyl groups with halogens (Cl, Br) or electron-withdrawing groups (NO) to assess activity changes .

- Pharmacophore Modeling : Identify critical moieties (e.g., acetamide core, fluorine positions) using 3D-QSAR tools like CoMFA .

- Bioisosteric Replacement : Substitute the methyl group with cyclopropyl or trifluoromethyl to balance steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.